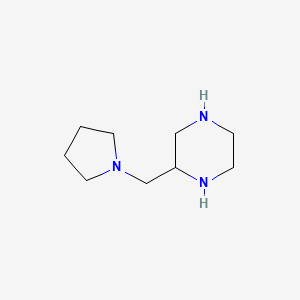

2-(Pyrrolidin-1-ylmethyl)piperazine

Description

2-(Pyrrolidin-1-ylmethyl)piperazine (CAS 123866-44-4) is a piperazine derivative characterized by a pyrrolidinylmethyl substituent attached to the piperazine ring. Its molecular formula is C₉H₁₉N₃, with a molecular weight of 169.27 g/mol . The structure consists of a six-membered piperazine ring with a pyrrolidine (a five-membered cyclic secondary amine) connected via a methylene bridge.

Properties

Molecular Formula |

C9H19N3 |

|---|---|

Molecular Weight |

169.27 g/mol |

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)piperazine |

InChI |

InChI=1S/C9H19N3/c1-2-6-12(5-1)8-9-7-10-3-4-11-9/h9-11H,1-8H2 |

InChI Key |

OCZSJMLHVOLIBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2CNCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethyl)piperazine typically involves the alkylation of piperazine with a pyrrolidine derivative. One common method is the reaction of piperazine with pyrrolidine-1-carboxaldehyde under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-ylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered nitrogen functionalities.

Substitution: Various N-substituted derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

2-(Pyrrolidin-1-ylmethyl)piperazine is primarily recognized for its role as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.

1.1. Receptor Modulation

One of the notable applications of this compound is in the development of ligands for different receptors, such as the histamine H3 receptor. Research indicates that derivatives of this compound can function as antagonists or inverse agonists at these receptors, which are implicated in several neurological disorders, including Alzheimer's disease and schizophrenia .

Neuropharmacology

The compound has been studied for its neuropharmacological effects, particularly in the context of neurodegenerative diseases. It has been shown to enhance cognitive functions and memory in animal models, suggesting potential applications for treating conditions like Alzheimer's and Parkinson's disease .

2.1. Cognitive Enhancement

In a study evaluating various pyrrolidine derivatives, it was found that certain compounds improved learning and memory performance in rats compared to controls, indicating their potential as cognitive enhancers .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through several methods, including the reaction of piperazine with pyrrolidine derivatives. The ability to modify its structure allows for the creation of analogs with enhanced biological activity or selectivity for specific targets.

3.1. Synthetic Pathways

Recent advancements have focused on optimizing synthetic routes to improve yield and reduce costs associated with producing this compound and its derivatives. For instance, processes involving hydrogenation and selective functionalization have been explored to generate specific isomers that exhibit desired pharmacological properties .

The biological activity of this compound derivatives has been extensively documented, showcasing their potential as therapeutic agents.

4.1. Antagonistic Properties

Research has demonstrated that certain derivatives act as potent antagonists at adenosine A2A receptors, which play a critical role in neuroprotection and modulation of neurotransmitter release . This property suggests their utility in treating neurodegenerative conditions by mitigating excitotoxicity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist at specific receptor sites, modulating biological pathways and exerting its effects. For example, it may interact with GABA receptors, influencing neurotransmission and exhibiting potential anxiolytic or anticonvulsant properties.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Variations and Substituent Effects

Piperazine derivatives are highly tunable, with substituents on the nitrogen atoms or the carbon backbone significantly altering their behavior. Below is a comparative analysis:

Substituent Type and Position

- 4-Methylpiperazine Derivatives : Substitution at the 4-position (e.g., 4-methylpiperazine in PLpro inhibitors) improves activity compared to 2- or 3-methyl analogues. For example, compound 2 (4-methylpiperazine) exhibited higher antiviral activity (IC₅₀ < 0.015 μM) than 2- or 3-methyl variants .

- Arylpiperazines : Aryl groups (e.g., in bisindolylmethanes) increase lipophilicity and π-π stacking interactions. Compounds like 14 and 15 (aryl-substituted piperazines) showed distinct NMR signals (e.g., doublets at 8.30–8.32 ppm) due to electronic environments differing from aliphatic substituents .

Spacer Length and Solubility

- Ethylene/Methylene Spacers : Piperazine derivatives with ethylene spacers (e.g., compound 8ac ) demonstrated higher aqueous solubility (80 μM) and pKa (~6–7) compared to direct attachment (pKa ~3.8) .

- Direct Attachment: Compounds like 8a (N-phenylpiperazinyl group directly attached to quinolone) had reduced solubility (<20 μM) .

Antiviral Activity

- Piperazine derivatives with butyl chains (e.g., in RVFV inhibitors) retained antiviral activity, suggesting tolerance for bulky substituents .

Anticancer and Antimicrobial Activity

Physicochemical Properties

Biological Activity

2-(Pyrrolidin-1-ylmethyl)piperazine is a synthetic compound that has garnered interest in pharmacological research due to its structural components, which include a piperazine ring and a pyrrolidine moiety. These functional groups are commonly associated with various biological activities, including interactions with neurotransmitter receptors and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 182.28 g/mol. The compound features a piperazine ring, which is known for its ability to participate in hydrogen bonding and interact with various biological targets.

1. Interaction with Receptors

Research indicates that this compound may interact with several neurotransmitter receptors, particularly serotonin (5-HT) receptors. The binding affinity of this compound to serotonin receptors suggests potential implications for mood regulation and cognitive functions. Early studies have shown that compounds with similar structures exhibit varying degrees of activity at these receptors, indicating the need for further investigation into the specific binding characteristics of this compound .

2. Antidepressant Effects

In animal models, compounds structurally related to this compound have demonstrated antidepressant-like effects. For instance, studies have shown that piperazine derivatives can enhance serotonergic transmission, leading to increased levels of serotonin in the synaptic cleft. This mechanism is crucial in the treatment of depression and anxiety disorders .

3. Neuroprotective Properties

There is emerging evidence that this compound may exhibit neuroprotective properties by modulating pathways involved in neuronal survival. Some studies suggest that it could inhibit phosphodiesterase (PDE) enzymes, which play a role in various neurodegenerative conditions . The inhibition of PDE4 has been linked to improved cognitive function and reduced neuronal damage in preclinical models.

Table 1: Summary of Biological Activities

Case Study: Antidepressant-Like Effects

A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of several piperazine derivatives, including this compound, using the forced swim test in mice. The results indicated that administration of this compound significantly reduced immobility time compared to control groups, suggesting an increase in locomotor activity associated with antidepressant effects. The study highlighted the importance of further exploring the mechanisms underlying these effects, particularly focusing on serotonergic pathways .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-(Pyrrolidin-1-ylmethyl)piperazine derivatives?

Answer:

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, in the synthesis of 1-(2-fluorobenzyl)piperazine triazoles, propargyl bromide was added to a solution of 1-(2-fluorobenzyl)piperazine in DMF with K₂CO₃ as a base, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key optimization steps include:

- Reaction conditions : Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) to track reaction progress.

- Purification : Silica gel column chromatography with ethyl acetate:hexane (1:8) to isolate pure products.

Adjusting stoichiometry (e.g., 1.2 equiv. of azide derivatives) and catalyst loading (0.3 equiv. CuSO₄·5H₂O) can further improve yields .

Basic: What analytical techniques are essential for characterizing this compound analogs?

Answer:

Rigorous characterization requires:

- ¹H NMR : To confirm substituent positions and piperazine ring conformation. For example, 1-isopropyl-4-[2-aryl-1-diazenyl]piperazine derivatives showed distinct aromatic proton shifts in δ 7.2–8.1 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₉H₁₉N₃ for this compound, MW 169.27) .

- Chromatographic purity : HPLC or GC-MS to ensure >95% purity, critical for biological assays .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Answer:

SAR studies focus on modifying substituents to optimize interactions with biological targets:

- Pyrrolidine substitution : Introducing electron-withdrawing groups (e.g., fluoro) at the benzyl position (as in 1-(2-fluorobenzyl)piperazine) enhances anticancer activity by improving target binding .

- Piperazine ring flexibility : Replacing piperazine with rigid bioisosteres (e.g., 1,4-diazepane) can alter metabolic stability without compromising affinity .

- Functional group addition : Aryl diazenyl groups (e.g., in 1-isopropyl-4-[2-aryl-1-diazenyl]piperazine) improve solubility and pharmacokinetic profiles . Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets .

Advanced: How should researchers resolve contradictions in biological activity data across structurally similar analogs?

Answer:

Contradictions often arise from subtle structural differences or assay variability. Mitigation strategies include:

- Structural verification : Confirm purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) .

- Standardized assays : Re-test compounds under identical conditions. For example, antidiabetic activity of 1-benzyl-4-alkylpiperazines varied significantly with alkyl chain length; re-evaluation under controlled glucose tolerance tests (e.g., in diabetic rat models) clarified dose-response trends .

- Meta-analysis : Cross-reference with databases (e.g., PubChem BioAssay) to identify consensus patterns .

Advanced: What methodologies are recommended for evaluating the therapeutic potential of this compound derivatives in vivo?

Answer:

A tiered approach ensures robust preclinical validation:

In vitro screening : Assess cytotoxicity (MTT assay), receptor binding (e.g., 5-HT₇R affinity via radioligand displacement ), and enzyme inhibition (e.g., CYP450 isoforms ).

Pharmacokinetics : Measure plasma half-life (e.g., LC-MS/MS) and BBB permeability (PAMPA assay) .

In vivo models :

- Anticancer : Xenograft models with tumor volume monitoring.

- Antidiabetic : Oral glucose tolerance tests (OGTT) in streptozotocin-induced diabetic rats .

- Neuropharmacology : Forced swim test (FST) for antidepressant activity .

Dose optimization (e.g., 100 µmol/kg for PMS 847 ) and toxicity profiling (LD₅₀) are critical before clinical translation.

Advanced: How can bioisosteric replacement improve the drug-likeness of this compound scaffolds?

Answer:

Bioisosteres address metabolic instability or toxicity while retaining activity:

- Piperazine replacements : 1,4-Diazepane or piperidine rings reduce CYP450-mediated oxidation .

- Pyrrolidine modifications : Cyclopentane or tetrahydrofuran (THF) rings enhance metabolic stability .

- Linker optimization : Replacing methylene with ethylene glycol spacers improves solubility (e.g., log P reduction from 2.1 to 1.4) .

Computational tools (e.g., Schrödinger’s QikProp) predict ADMET properties to guide synthetic priorities .

Basic: What safety considerations are critical when handling this compound derivatives in the lab?

Answer:

- Toxicity data : Review SDS for hazards (e.g., 1-(4-Chlorophenyl)piperazine requires PPE due to CNS effects ).

- Ventilation : Use fume hoods for reactions with volatile reagents (e.g., propargyl bromide ).

- Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., quench K₂CO₃ with dilute HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.